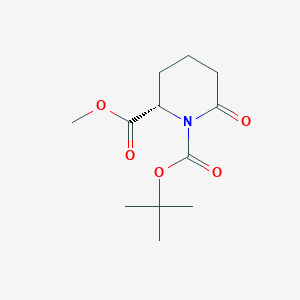
(S)-1-tert-butyl 2-methyl 6-oxopiperidine-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(TERT-BUTYL) 2-METHYL (S)-6-OXOPIPERIDINE-1,2-DICARBOXYLATE is a complex organic compound with significant applications in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a piperidine ring substituted with tert-butyl and methyl groups, as well as oxo and dicarboxylate functionalities. Its distinct chemical properties make it a valuable subject of study in synthetic organic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(TERT-BUTYL) 2-METHYL (S)-6-OXOPIPERIDINE-1,2-DICARBOXYLATE typically involves multi-step organic reactions. One common method starts with the preparation of the piperidine ring, followed by the introduction of the tert-butyl and methyl groups through alkylation reactions. The oxo and dicarboxylate functionalities are then introduced via oxidation and esterification reactions, respectively. The reaction conditions often require the use of strong bases, oxidizing agents, and catalysts to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of microreactor technology allows for precise control over reaction parameters, leading to higher yields and reduced waste . Additionally, the scalability of these methods ensures that large quantities of the compound can be produced for commercial applications.
Chemical Reactions Analysis
Types of Reactions
1-(TERT-BUTYL) 2-METHYL (S)-6-OXOPIPERIDINE-1,2-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or reduce other functionalities.
Substitution: The tert-butyl and methyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran, and temperatures ranging from -78°C to room temperature .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a wide variety of alkyl or aryl derivatives .
Scientific Research Applications
1-(TERT-BUTYL) 2-METHYL (S)-6-OXOPIPERIDINE-1,2-DICARBOXYLATE has numerous applications in scientific research:
Mechanism of Action
The mechanism by which 1-(TERT-BUTYL) 2-METHYL (S)-6-OXOPIPERIDINE-1,2-DICARBOXYLATE exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interaction with nucleic acids .
Comparison with Similar Compounds
Similar Compounds
1-TERT-BUTYL 2-ETHYL-3-OXOPYRROLIDINE-1,2-DICARBOXYLATE: Similar in structure but with an ethyl group instead of a methyl group.
1-TERT-BUTYL 2-METHYL-3-OXOPYRROLIDINE-1,2-DICARBOXYLATE: Similar but with a pyrrolidine ring instead of a piperidine ring.
Uniqueness
1-(TERT-BUTYL) 2-METHYL (S)-6-OXOPIPERIDINE-1,2-DICARBOXYLATE is unique due to its specific substitution pattern and the presence of both oxo and dicarboxylate functionalities. This combination of features gives it distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
CAS No. |
183890-38-2 |
|---|---|
Molecular Formula |
C12H19NO5 |
Molecular Weight |
257.28 g/mol |
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2S)-6-oxopiperidine-1,2-dicarboxylate |
InChI |
InChI=1S/C12H19NO5/c1-12(2,3)18-11(16)13-8(10(15)17-4)6-5-7-9(13)14/h8H,5-7H2,1-4H3/t8-/m0/s1 |
InChI Key |
YEPHUWXGDVXZPY-QMMMGPOBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H](CCCC1=O)C(=O)OC |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CCCC1=O)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















